Methyl 2-bromo-2-(2-bromophenyl)acetate
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Overview
Description
“Methyl 2-bromo-2-(2-bromophenyl)acetate” is a chemical compound with the CAS Number: 43063-97-4 . It has a molecular weight of 307.97 . This compound is used as a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine , which is a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H8Br2O2 . The structure includes a methyl ester group (COOCH3) and a bromophenyl group (C6H4Br), both attached to the same carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that methyl bromoacetate, a related compound, is an alkylating agent and has been used to alkylate phenol and amino groups . It’s also used in the synthesis of coumarins and cis-cyclopropane .Scientific Research Applications
Crystal Structure Studies
Methyl 2-bromo-2-(2-bromophenyl)acetate is involved in the synthesis of various compounds. For instance, it reacts with 2-(2H-tetrazol-5-yl)phenol in the presence of potassium carbonate to yield methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a compound studied for its crystal structure (Lee, Ryu, & Lee, 2017).
Organic Synthesis
This compound is used in organic synthesis. For example, it has been utilized in an undergraduate course in Organic Chemistry Experiments for the preparation of drug intermediates like methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Min, 2015).
Reaction Studies
This compound has been involved in reaction studies focusing on the creation of chiral methyl groups. It's used in complex synthesis processes where it undergoes various reactions to yield specific enantiomers of different compounds (Lüthy, Rétey, & Arigoni, 1969).
Synthesis of Acids and Esters
This compound plays a role in the synthesis of various acids and esters. For instance, it's used in the synthesis of α-bromophenylacetic acid from benzaldehyde (Ogura, Furukawa, & Tsuchihashi, 1975).
Development of Antihypertensive Agents
The compound is also used in synthesizing antihypertensive α-blocking agents. It's a starting material in creating various thiosemicarbazides, triazoles, and Schiff bases with potential therapeutic uses (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-bromo-2-(2-bromophenyl)acetate is a chemical compound used as a reagent in the synthesis of various pharmaceutical drugs .
Mode of Action
It’s structurally related to methyl bromoacetate, which is known to be an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from uncoiling and separating. This makes it impossible for the cells to replicate .
Biochemical Pathways
This compound is used in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine . Asenapine is a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .
Result of Action
As a reagent in the synthesis of pharmaceutical drugs, it contributes to the therapeutic effects of these drugs .
Biochemical Analysis
Cellular Effects
It is known that bromoacetates can be toxic by ingestion and inhalation, and can also irritate the skin and eyes .
Molecular Mechanism
It is known that bromoacetates can react with conjugated bases to produce alkylated carbene complexes .
Temporal Effects in Laboratory Settings
It is known that bromoacetates can be toxic by ingestion and inhalation, and can also irritate the skin and eyes .
properties
IUPAC Name |
methyl 2-bromo-2-(2-bromophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMMSUIICCIPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
43063-97-4 |
Source
|
Record name | methyl 2-bromo-2-(2-bromophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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